molecular formula C8H6N2O2S2 B1519181 5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1176120-44-7

5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1519181
CAS No.: 1176120-44-7
M. Wt: 226.3 g/mol
InChI Key: OBXBUTPDWFATHD-UHFFFAOYSA-N
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Description

5-Methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 1176120-44-7) is a high-purity synthetic building block with a molecular formula of C8H6N2O2S2 and a molecular weight of 226.28 g/mol . This thieno[2,3-d]pyrimidine derivative is characterized by a central pyrimidine ring fused with a thiophene ring, featuring a critical sulfanylidene (C=S) group at the 4-position and a carboxylic acid (-COOH) functional group at the 6-position, which provides a versatile handle for further synthetic modification and derivatization . The compound's specific molecular structure, confirmed by its SMILES notation CC1=C(SC2=C1C(=S)NC=N2)C(=O)O, makes it a valuable scaffold in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex heterocyclic compounds . Its physicochemical properties, including a predicted collision cross-section value, can inform analytical method development for quantification and purity assessment . Researchers utilize this compound exclusively for laboratory research purposes. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

5-methyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c1-3-4-6(13)9-2-10-7(4)14-5(3)8(11)12/h2H,1H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXBUTPDWFATHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=S)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 141622-32-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications in medicinal chemistry.

The compound has the following chemical properties:

  • Molecular Formula : C₈H₆N₂O₂S₂
  • Molecular Weight : 218.27 g/mol
  • Density : 1.52 g/cm³
  • Boiling Point : 406.1ºC at 760 mmHg
  • Flash Point : 199.4ºC

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions of appropriate precursors. For instance, the cyclization of 2-aminothiophene derivatives with various carboxylic acids has been a common method to generate these compounds. Recent studies have highlighted the use of peptide coupling techniques to create new derivatives with enhanced biological properties .

Antimicrobial Activity

Recent research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial activity. A study focused on the synthesis of amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids showed promising results against various bacterial strains, particularly Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) for some derivatives was reported to be low, indicating strong antibacterial properties.

Compound NameMIC (µg/mL)Target Bacteria
5-Methyl-4-sulfanylidene derivative8Pseudomonas aeruginosa
N-(6-Methylpyridin-2-yl) derivative16Staphylococcus aureus

Enzyme Inhibition

Molecular docking studies have suggested that these compounds can inhibit specific enzymes such as TrmD from Pseudomonas aeruginosa. This enzyme is critical for bacterial survival and represents a potential target for antibiotic development . The binding affinity and interaction modes of these compounds with the enzyme's active site provide insights into their mechanism of action.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A combinatorial library of thieno[2,3-d]pyrimidine derivatives was synthesized and evaluated for antimicrobial activity.
    • The study found that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
    • The most effective compound had an MIC value significantly lower than standard antibiotics used in clinical settings .
  • Enzyme Inhibition Analysis :
    • A detailed molecular docking study was conducted to evaluate the inhibitory potential of synthesized compounds against TrmD.
    • The results indicated that specific structural modifications could enhance binding affinity and selectivity towards the enzyme .

Comparison with Similar Compounds

Substituent Variations at Position 4

The sulfanylidene (C=S) group distinguishes the target compound from analogs with oxo (C=O) or amino (NH) groups at position 4:

Compound Name Position 4 Substituent Melting Point (°C) Key Properties
Target Compound Sulfanylidene (C=S) Not reported Enhanced electrophilicity; potential for thiol-disulfide exchange reactions
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid Oxo (C=O) Not reported Higher polarity; forms stable hydrogen bonds
5-Methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid (16b) Phenylamino (NHPh) 178–180 Reduced electrophilicity; improved solubility in organic solvents

Key Insight: The sulfanylidene group increases reactivity compared to oxo or amino derivatives, making the target compound more suitable for covalent bonding in drug design .

Substituent Variations at Position 2

Position 2 modifications influence electronic and steric effects:

Compound Name Position 2 Substituent Biological Activity
Target Compound Not applicable Not reported
3-Amino-5-methyl-2-(alkylthio)-4-oxo-thieno[2,3-d]pyrimidine-6-carboxylic acid Alkylthio (S-R) Antimicrobial activity against Gram-positive bacteria
4-(Dimethylamino)-5-hydroxythieno[2,3-d]pyrimidin-6(5H)-one Dimethylamino (NMe₂) Improved CNS penetration due to basicity

Functional Group Modifications at Position 6

The carboxylic acid at position 6 is critical for binding to biological targets:

Compound Name Position 6 Substituent Key Application
Target Compound Carboxylic acid Potential kinase inhibitor scaffold
Methyl 4-(4-methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylate (58) Methyl ester Prodrug form; hydrolyzed to active acid
7-Cyclopentyl-2-[5-(piperazine-1-carbonyl)pyridin-2-yl]pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide Dimethylamide Improved lipophilicity for blood-brain barrier penetration

Key Insight : Ester or amide derivatives of the carboxylic acid group are used to modulate pharmacokinetic properties, whereas the free acid is ideal for target binding .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • 4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c): Melting point 316–318°C, indicating strong intermolecular forces due to the chloro substituent .
  • 5-Methyl-4-oxo derivatives : Generally exhibit higher melting points (>300°C) due to hydrogen bonding .

Spectroscopic Data

  • IR Spectroscopy : Sulfanylidene groups show C=S stretches at ~1200 cm⁻¹, distinct from C=O stretches (~1700 cm⁻¹) in oxo analogs .
  • NMR: The target compound’s methyl group (δ ~2.5 ppm) and carboxylic acid (δ ~12 ppm) are consistent with related thienopyrimidines .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via the preparation of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, followed by functionalization to introduce the sulfanylidene (thioxo) group at the 4-position. The key steps involve:

  • Formation of the thieno[2,3-d]pyrimidine core.
  • Introduction of the carboxylic acid group at position 6.
  • Conversion of the 4-oxo group to a 4-sulfanylidene (thioxo) group.

Preparation of the Core Acid Intermediate

The starting material for the synthesis is typically 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. This intermediate can be prepared by hydrolysis of the corresponding ethyl ester under aqueous conditions with acidification to isolate the free acid. The procedure involves:

  • Hydrolysis of ethyl ester in aqueous medium under slight boiling.
  • Acidification of the sodium salt solution with orthophosphoric acid.
  • Filtration and washing with water to obtain the acid in pure form.

This method is efficient and yields the acid with high purity, which is crucial for subsequent transformations.

Introduction of the Sulfanylidene Group

The transformation of the 4-oxo group to the 4-sulfanylidene (thioxo) functionality is a critical step. While detailed experimental procedures specifically for the thioxo substitution are less frequently reported in open literature, the presence of the 4-sulfanylidene group is typically achieved by treatment of the 4-oxo precursor with sulfurizing agents such as Lawesson's reagent or phosphorus pentasulfide (P4S10). These reagents selectively replace the oxygen atom of the carbonyl group with sulfur, forming the thioxo group.

Coupling Reactions for Derivative Formation

A notable preparation method involves the synthesis of N-benzylamides of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, which can be adapted for the sulfanylidene analogs. The method uses 1,1'-carbonyldiimidazole (CDI) as a coupling reagent to activate the carboxylic acid group, facilitating amide bond formation under mild conditions.

Procedure Summary:

  • Mix the acid (0.25 g, 0.00118 mol) with 1,1'-carbonyldiimidazole (0.195 g, 0.0012 mol) in 1 mL anhydrous dimethylformamide (DMF).
  • Heat the mixture at 50 °C for 10 minutes to generate the reactive imidazolide intermediate, with carbon dioxide release.
  • Add the corresponding amine (0.0012 mol) directly to the reaction mixture.
  • Stir at mild temperature without the need for high pressure or temperature.
  • Isolate the product by diluting with water and filtering.

This two-stage, one-pot procedure is efficient, economical, and yields high purity products with good yields (up to 79% reported for related amides).

Summary of Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrolysis of ethyl ester Aqueous medium, slight boiling, acidification with H3PO4 High Produces 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Thioxo group introduction Sulfurizing agents (e.g., Lawesson's reagent, P4S10) Not explicitly reported Converts 4-oxo to 4-sulfanylidene group
Amide coupling (for derivatives) 1,1'-Carbonyldiimidazole, DMF, 50 °C, 10 min + amine addition Up to 79% Mild, one-pot, efficient synthesis of benzylamides

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid, and how are intermediates characterized?

A1. The synthesis typically involves multi-step reactions starting with functionalized pyrimidine or thiophene precursors. For example, a method analogous to involves cyclocondensation of 3-amino-5-methylthieno[2,3-d]pyrimidine intermediates with thiourea derivatives under acidic conditions. Key intermediates are characterized via:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., δ 2.55 ppm for methyl groups in sulfanylidene moieties) .
  • IR spectroscopy : Peaks at ~3470 cm1^{-1} (O–H stretch) and 1748 cm1^{-1} (C=O) validate functional groups .
  • Mass spectrometry : HRMS (ESI+) ensures molecular ion consistency with theoretical values .

Q. Q2. What analytical techniques are essential for confirming the structural integrity of this compound?

A2. Structural validation requires:

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C–S bond distances ~1.68 Å in sulfanylidene groups) .
  • Chromatographic methods : HPLC or UPLC with UV detection to assess purity (>95% by area normalization) .
  • Elemental analysis : Confirms C, H, N, S composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to enhance the yield of 5-methyl-4-sulfanylidene derivatives during synthesis?

A3. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, reducing side reactions .
  • Catalyst use : Palladium catalysts (e.g., Pd/C) enhance reductive cyclization efficiency, as demonstrated in nitroarene cyclizations .
  • Temperature control : Maintaining 80–100°C prevents premature decomposition of thiourea precursors .

Q. Q4. What computational methods are employed to predict the electronic properties of this compound, and how do they correlate with experimental data?

A4. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., sulfanylidene sulfur) for electrophilic attack .
  • HOMO-LUMO gaps : A calculated gap of ~4.2 eV aligns with UV-vis absorption maxima at 290–320 nm, confirming charge-transfer transitions .
  • Molecular docking : Simulates binding affinities to biological targets (e.g., kinase enzymes) for structure-activity relationship (SAR) studies .

Q. Q5. How can contradictory spectral data from different synthetic batches be resolved?

A5. Contradictions often arise from:

  • Tautomeric equilibria : The sulfanylidene group may exist as thione-thiol tautomers, altering NMR signals. Variable-temperature 1^1H NMR (e.g., 25–60°C) can stabilize the dominant tautomer .
  • Crystallization artifacts : Recrystallization from dichloromethane/hexane vs. ethanol may yield polymorphs with distinct melting points. Powder XRD distinguishes polymorphic forms .
  • Impurity profiling : LC-MS identifies byproducts (e.g., des-methyl analogs) that affect spectral interpretations .

Methodological Challenges and Solutions

Q. Q6. What strategies mitigate decomposition of the sulfanylidene group during prolonged storage?

A6.

  • Storage conditions : Lyophilized samples stored under argon at −20°C reduce oxidation/hydrolysis .
  • Stabilizers : Addition of 1–2% (w/w) ascorbic acid inhibits radical-mediated degradation .
  • Periodic QC checks : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .

Q. Q7. How are reaction kinetics studied for thieno[2,3-d]pyrimidine derivatives, and what mechanistic insights are gained?

A7.

  • Pseudo-first-order kinetics : Monitoring thiourea consumption via in situ IR (disappearance of C=S stretch at 1250 cm1^{-1}) reveals rate constants dependent on pH and temperature .
  • Isotope labeling : 13^{13}C-labeled intermediates track regioselectivity in cyclization steps .
  • Mechanistic probes : Trapping intermediates (e.g., with TEMPO) confirms radical pathways in metal-catalyzed reactions .

Biological and Pharmacological Applications

Q. Q8. What in vitro assays are used to evaluate the biological activity of this compound?

A8.

  • Kinase inhibition assays : IC50_{50} values against EGFR or VEGFR2 are measured via fluorescence polarization .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices .
  • Metabolic stability : Microsomal half-life (t1/2_{1/2}) in human liver microsomes predicts in vivo bioavailability .

Q. Q9. How does structural modification of the sulfanylidene group impact bioactivity?

A9.

  • Sulfur oxidation : Replacing S with SO2_2 reduces cytotoxicity but enhances solubility (logP decreases by ~1.5 units) .
  • Methyl substitution : 5-Methyl derivatives show 3-fold higher kinase inhibition vs. des-methyl analogs due to hydrophobic pocket interactions .
  • Carboxylic acid bioisosteres : Amide or ester analogs improve membrane permeability (PAMPA assay) .

Data Reproducibility and Validation

Q. Q10. How can researchers ensure reproducibility of synthetic procedures across laboratories?

A10.

  • Detailed protocols : Specify exact equivalents (e.g., 1.05 eq. of thiourea) and mixing rates (e.g., 500 rpm) to avoid batch variations .
  • Cross-lab validation : Collaborative trials using shared reference standards (e.g., USP-grade starting materials) .
  • Open-data practices : Deposit raw spectral data in repositories like PubChem or Zenodo for peer validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

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